1-(3-Phenoxybenzyl)-3-phenylurea 1-(3-Phenoxybenzyl)-3-phenylurea
Brand Name: Vulcanchem
CAS No.:
VCID: VC11086383
InChI: InChI=1S/C20H18N2O2/c23-20(22-17-9-3-1-4-10-17)21-15-16-8-7-13-19(14-16)24-18-11-5-2-6-12-18/h1-14H,15H2,(H2,21,22,23)
SMILES: C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=C3
Molecular Formula: C20H18N2O2
Molecular Weight: 318.4 g/mol

1-(3-Phenoxybenzyl)-3-phenylurea

CAS No.:

Cat. No.: VC11086383

Molecular Formula: C20H18N2O2

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Phenoxybenzyl)-3-phenylurea -

Specification

Molecular Formula C20H18N2O2
Molecular Weight 318.4 g/mol
IUPAC Name 1-[(3-phenoxyphenyl)methyl]-3-phenylurea
Standard InChI InChI=1S/C20H18N2O2/c23-20(22-17-9-3-1-4-10-17)21-15-16-8-7-13-19(14-16)24-18-11-5-2-6-12-18/h1-14H,15H2,(H2,21,22,23)
Standard InChI Key IXVPYEJPEQQEHY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a urea backbone (H2N–CO–NH2\text{H}_2\text{N–CO–NH}_2) with two substituents: a 3-phenoxybenzyl group (C6H5O–C6H4–CH2\text{C}_6\text{H}_5\text{O–C}_6\text{H}_4\text{–CH}_2\text{–}) and a phenyl group (C6H5\text{C}_6\text{H}_5\text{–}). This configuration places it within the broader class of N,N'-disubstituted ureas, which are known for their diverse biological activities .

Key Structural Attributes:

  • Molecular Formula: C20H18N2O2\text{C}_{20}\text{H}_{18}\text{N}_2\text{O}_2 (calculated based on substituents).

  • Molecular Weight: ~326.37 g/mol.

  • Hydrogen Bonding: Intramolecular N–H···O interactions stabilize the planar urea core, a feature observed in related compounds like N-benzoyl-N'-phenylurea .

  • Electron Delocalization: The 3-phenoxybenzyl group introduces conjugation across the phenoxy and benzyl moieties, potentially enhancing stability and interaction with biological targets .

Synthesis and Reaction Pathways

General Synthetic Strategies

Phenylurea derivatives are typically synthesized via reactions between amines and isocyanates. For 1-(3-Phenoxybenzyl)-3-phenylurea, plausible routes include:

Stepwise Condensation

  • Formation of 3-Phenoxybenzylamine:

    • Reduction of 3-phenoxybenzonitrile (C6H5O–C6H4–CN\text{C}_6\text{H}_5\text{O–C}_6\text{H}_4\text{–CN}) using lithium aluminum hydride (LiAlH4\text{LiAlH}_4) yields 3-phenoxybenzylamine (C6H5O–C6H4–CH2–NH2\text{C}_6\text{H}_5\text{O–C}_6\text{H}_4\text{–CH}_2\text{–NH}_2) .

  • Reaction with Phenyl Isocyanate:

    • 3-Phenoxybenzylamine reacts with phenyl isocyanate (C6H5–NCO\text{C}_6\text{H}_5\text{–NCO}) in anhydrous dichloromethane under nitrogen, forming the target urea :

      C6H5–NCO+C6H5O–C6H4–CH2–NH2C6H5–NH–CO–NH–CH2–C6H4–O–C6H5\text{C}_6\text{H}_5\text{–NCO} + \text{C}_6\text{H}_5\text{O–C}_6\text{H}_4\text{–CH}_2\text{–NH}_2 \rightarrow \text{C}_6\text{H}_5\text{–NH–CO–NH–CH}_2\text{–C}_6\text{H}_4\text{–O–C}_6\text{H}_5
    • Triethylamine (Et3N\text{Et}_3\text{N}) is often added to scavenge HCl, improving yields .

Alternative Routes

  • Hydrolysis of Thiourea Derivatives: Conversion of N-(3-phenoxybenzyl)-N'-phenylthiourea to the urea via oxidative hydrolysis, as demonstrated for N-benzoyl-N'-phenylurea .

Physicochemical Properties

Predicted Properties (Based on Analogous Compounds)

PropertyValue/DescriptionSource Compound Reference
Density~1.2 g/cm³1-benzyl-1-butyl-3-phenylurea
Boiling Point~480°C (estimated)Phenylurea herbicides
LogP~4.6 (high lipophilicity)Benzoylphenylureas
SolubilityLow in water; soluble in organic solvents (e.g., DCM, DMF)Diuron analogs

Spectroscopic Characteristics

  • ¹H NMR:

    • Aromatic protons: δ 6.8–7.4 ppm (multiplet, 14H from phenyl and phenoxy groups).

    • Urea NH: δ 5.8–6.3 ppm (broad singlet) .

  • IR Spectroscopy:

    • Strong absorption at ~1640 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N–H stretch) .

Biological and Industrial Applications

Key Mechanisms:

  • Competitive inhibition at the D1 protein binding site .

  • Resistance observed in weeds due to mutations (e.g., psbA gene) .

Insect Growth Regulation

Benzoylphenylureas (BPUs) such as diflubenzuron disrupt chitin synthesis in insects . The 3-phenoxybenzyl group in the target compound may enhance binding to chitin synthase, analogous to pyrethroids’ interaction with sodium channels .

Environmental Impact:

  • Low vertebrate toxicity (LD₅₀ > 5000 mg/kg in rats) .

  • Persistence in soil: Half-life of 30–90 days, depending on microbial activity .

Environmental Fate and Bioremediation

Degradation Pathways

Microbial degradation is the primary route for phenylurea breakdown :

  • Initial Hydrolysis:

    • Cleavage of the urea bond to form 3-phenoxybenzylamine and aniline derivatives.

  • Oxidative Metabolism:

    • Cytochrome P450 enzymes oxidize the phenoxy group to 3-phenoxybenzoic acid, a common pyrethroid metabolite .

Bioremediation Strategies

  • Bacterial Consortia: Arthrobacter and Pseudomonas spp. mineralize phenylureas via co-metabolism .

  • Fungal Enzymes: Laccases and peroxidases from Phanerochaete chrysosporium oxidize aromatic amines .

Toxicological and Regulatory Considerations

Human Exposure Risks

  • Urinary Biomarkers: Metabolites like 3-phenoxybenzoic acid (3-PBA) are detectable in urine, with geometric mean levels of 1.7–8.86 ng/mL in exposed populations .

  • Neurotoxicity: Limited evidence, but structural analogs affect neurotransmitter systems in aquatic organisms .

Regulatory Status

  • No specific regulations exist for 1-(3-Phenoxybenzyl)-3-phenylurea.

  • General guidelines for phenylureas recommend:

    • Maximum residue limits (MRLs) of 0.01–0.1 mg/kg in crops .

    • Groundwater monitoring due to leaching potential .

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